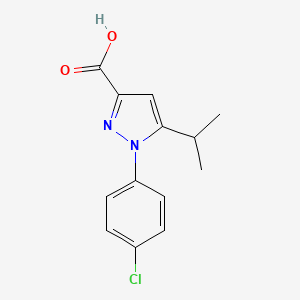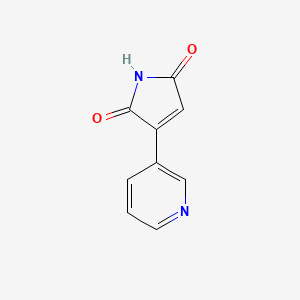![molecular formula C15H14N2O4 B14139342 N-[3-(Benzyloxy)-4-nitrophenyl]acetamide CAS No. 89102-04-5](/img/structure/B14139342.png)
N-[3-(Benzyloxy)-4-nitrophenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Benzyloxy)-4-nitrophenyl]acetamide is an organic compound that features a benzyloxy group and a nitro group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzyloxy)-4-nitrophenyl]acetamide typically involves the nitration of a benzyloxy-substituted phenyl compound followed by acylation. One common method includes:
Nitration: The benzyloxy-substituted phenyl compound is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Acylation: The nitrated compound is then reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for nitration and acylation processes to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzyloxy)-4-nitrophenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding amine and acetic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: N-[3-(Benzyloxy)-4-aminophenyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(Benzyloxy)-4-nitroaniline and acetic acid.
Scientific Research Applications
N-[3-(Benzyloxy)-4-nitrophenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[3-(Benzyloxy)-4-nitrophenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzyloxy group may enhance the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the benzyloxy group.
N-(4-benzyloxyphenyl)acetamide: Similar structure but lacks the nitro group.
N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-[3-(Benzyloxy)-4-nitrophenyl]acetamide is unique due to the presence of both the benzyloxy and nitro groups, which can influence its reactivity and interactions with biological targets. The combination of these functional groups can provide distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
89102-04-5 |
|---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N-(4-nitro-3-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14N2O4/c1-11(18)16-13-7-8-14(17(19)20)15(9-13)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) |
InChI Key |
KWXKNZKLRKEJRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


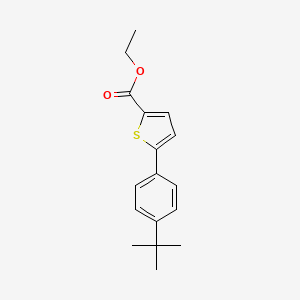

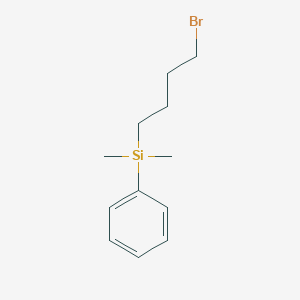

![Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane](/img/structure/B14139284.png)
![N-(2,5-dichlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B14139289.png)
![10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14139301.png)
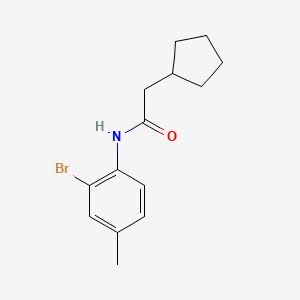
![3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine](/img/structure/B14139310.png)

![5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14139330.png)
![Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate](/img/structure/B14139332.png)
